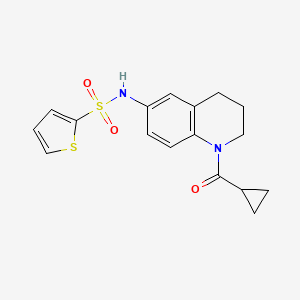

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c20-17(12-5-6-12)19-9-1-3-13-11-14(7-8-15(13)19)18-24(21,22)16-4-2-10-23-16/h2,4,7-8,10-12,18H,1,3,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMPNELSFMPASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Sulfonamide Formation: The thiophene-2-sulfonamide group can be introduced by reacting the tetrahydroquinoline derivative with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring and the tetrahydroquinoline moiety.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the cyclopropane ring and tetrahydroquinoline moiety.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted derivatives at the sulfonamide group.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The tetrahydroquinoline scaffold is a common motif in medicinal chemistry due to its rigidity and ability to engage in π-π stacking interactions. Key differentiating factors among analogs include:

- Substituents on the tetrahydroquinoline nitrogen: The target compound has a cyclopropanecarbonyl group, while analogs may feature trifluoroacetyl (e.g., compound from ) or methyl groups (e.g., Baxdrostat in ).

- Sulfonamide-linked aromatic systems : The thiophene ring in the target compound contrasts with fluorophenyl (), benzamide (), or propionamide () groups in analogs.

Key Observations :

- Cyclopropanecarbonyl substituents are associated with metabolic stability due to the strain-induced resistance to oxidative degradation, contrasting with the trifluoroacetyl group in , which is strongly electron-withdrawing .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and various research findings related to its efficacy in different biological contexts.

Molecular Characteristics

The compound features a unique structure that contributes to its biological activity. Below is a summary of its molecular properties:

| Property | Details |

|---|---|

| Chemical Formula | C23H24N2O2S |

| Molecular Weight | 396.52 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(Nc1ccccc1S(=O)(=O)c2ccccc2)C3CC3N4C(=O)C(=O)C4=C3C5CC5 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those similar to this compound. For instance, sulfonamide-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 8.39 µM to 21.15 µM against these cell lines, indicating significant efficacy compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Inhibition of Enzymes: Compounds similar to this compound have been reported to inhibit key enzymes such as carbonic anhydrase and VEGFR-2. For example, certain derivatives showed IC50 values as low as 0.38 nM against hCA IX and 1.33 µM against VEGFR-2 .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The hybridization of sulfonamides with heterocyclic moieties has enhanced their spectrum of activity against bacterial infections. The incorporation of thiophene rings has been particularly noted for improving the binding affinity to bacterial targets .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Sulfonamide-Glycoside Hybrids: This research focused on new sulfonamide-triazole-glycoside hybrids that demonstrated promising anticancer activity against HepG-2 and MCF-7 cell lines with effective IC50 values .

- Mechanistic Insights: A study explored the binding interactions between sulfonamide derivatives and their target enzymes using docking simulations. This provided insights into the structural modifications that could enhance potency and selectivity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, and what are the critical reaction conditions?

- Answer : The synthesis involves three primary steps:

Cyclopropane introduction : Cyclopropanecarbonyl groups are typically introduced via coupling reactions using cyclopropanecarbonyl chloride under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Tetrahydroquinoline core formation : The tetrahydroquinoline scaffold is synthesized via Pictet-Spengler or Bischler-Napieralski reactions, requiring precise temperature control (e.g., reflux in toluene) .

Sulfonamide conjugation : Thiophene-2-sulfonamide is attached via nucleophilic substitution, often using triethylamine as a base in anhydrous dichloromethane .

- Key conditions : Inert atmosphere, anhydrous solvents, and purification via flash chromatography or HPLC .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Answer :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry of the tetrahydroquinoline and sulfonamide groups .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- HPLC (≥95% purity) ensures compound homogeneity, critical for biological assays .

- X-ray crystallography (if crystals form) resolves stereochemical ambiguities in the cyclopropane or tetrahydroquinoline moieties .

Q. What are the hypothesized biological targets based on structural analogs?

- Answer : Analogous sulfonamide-tetrahydroquinoline hybrids target:

- Enzymes : Carbonic anhydrase IX/XII (due to sulfonamide’s zinc-binding affinity) .

- GPCRs : Cannabinoid or serotonin receptors (via thiophene’s π-π interactions) .

- Kinases : Cyclopropane’s rigidity may mimic ATP-binding motifs in kinases like EGFR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

- Answer : Contradictions often arise from:

- Substituent effects : Minor changes (e.g., fluorophenyl vs. methyl groups) alter logP and bioavailability. Use QSAR models to correlate structure with activity .

- Assay variability : Standardize assays (e.g., IC50 measurements) across labs using positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Epistatic interactions : Perform combinatorial screening to identify synergistic/antagonistic effects in multi-target systems .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Answer :

- Cyclopropane stabilization : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .

- Sulfonamide modification : Replace thiophene with pyridine to enhance solubility while retaining zinc-binding capacity .

- Pro-drug approaches : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .

Q. How do reaction impurities impact pharmacological profiles, and how can they be mitigated?

- Answer : Common impurities include:

- Unreacted intermediates : Residual tetrahydroquinoline precursors can act as competitive inhibitors. Use TLC or LC-MS to monitor reaction completion .

- Diastereomers : Chiral HPLC separates enantiomers, which may have divergent activities (e.g., R vs. S configurations in cyclopropane) .

- Solvent residues : Lyophilization or vacuum drying removes traces of DCM/DMF, which may interfere with cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.